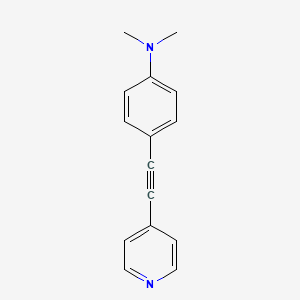![molecular formula C22H34O2 B13385488 Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- is a complex organic compound with the molecular formula C16H22O. It is a monoterpenoid, which means it is derived from terpenes and contains a phenol group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of substituted phenols, including Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-, can be achieved through several methods. One common approach is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its simplicity and efficiency, providing high yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods
Industrial production of phenols often involves the hydroxylation of benzene, oxidation of cumene, or hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of phenols can yield cyclohexanols or other reduced forms.
Substitution: Phenols undergo electrophilic substitution reactions, such as nitration and bromination, due to the activating effect of the hydroxyl group
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts or specific solvents .
Major Products
The major products formed from these reactions include nitrophenols, bromophenols, and quinones, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phenolic compounds, including Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-, involves several pathways:
Free Radical Scavenging: Phenolic compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Metal Chelation: They can bind to metal ions, preventing them from catalyzing harmful reactions.
Cell Signaling: Phenolic compounds can modulate cell signaling pathways, influencing gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- can be compared with other phenolic compounds such as:
Simple Phenols: These include phenol itself and its basic derivatives, which have simpler structures and fewer functional groups.
Hydroxybenzoic Acids: Compounds like salicylic acid, which have a carboxyl group in addition to the hydroxyl group.
Flavonoids: A diverse group of phenolic compounds with complex structures and multiple hydroxyl groups
The uniqueness of Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- lies in its specific substitution pattern and the presence of both methoxy and pentyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H34O2 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methoxy-5-pentylphenol |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3/b18-13+ |
InChI-Schlüssel |
KASVLYINZPAMNS-QGOAFFKASA-N |
Isomerische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


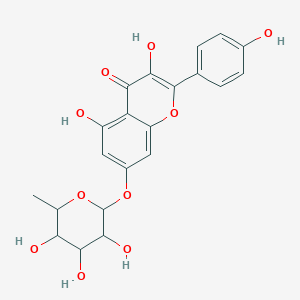
![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)


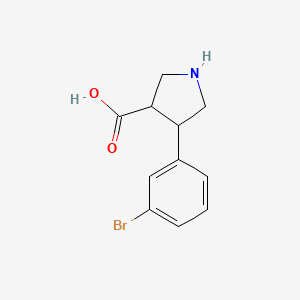

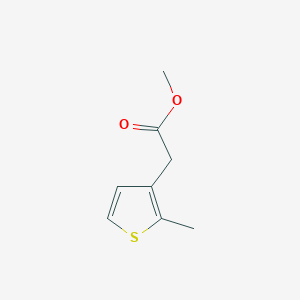
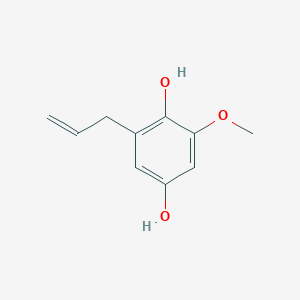

![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)

